1H-Pyrazolo[3,4-b]pyridine-3-methanol

Physicochemical profiling ADME prediction Lead optimization

1H-Pyrazolo[3,4-b]pyridine-3-methanol (CAS 1211589-17-1) is a bicyclic heterocycle comprising a fused pyrazole-pyridine core with a hydroxymethyl substituent at the 3-position. The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in over 300,000 described derivatives across more than 5,500 references, including 2,400 patents.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1211589-17-1
Cat. No. B3222200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine-3-methanol
CAS1211589-17-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)CO
InChIInChI=1S/C7H7N3O/c11-4-6-5-2-1-3-8-7(5)10-9-6/h1-3,11H,4H2,(H,8,9,10)
InChIKeyBSOPGFRGAWQHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridine-3-methanol (CAS 1211589-17-1) – Procurement-Relevant Scaffold Profile for Medicinal Chemistry and Kinase Inhibitor Programs


1H-Pyrazolo[3,4-b]pyridine-3-methanol (CAS 1211589-17-1) is a bicyclic heterocycle comprising a fused pyrazole-pyridine core with a hydroxymethyl substituent at the 3-position. The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in over 300,000 described derivatives across more than 5,500 references, including 2,400 patents [1]. This compound serves as a versatile building block for constructing kinase inhibitors, phosphodiesterase inhibitors, and metabotropic glutamate receptor modulators, with the 3-hydroxymethyl group providing a reactive handle for further functionalization [2].

Why 1H-Pyrazolo[3,4-b]pyridine-3-methanol Cannot Be Interchanged with Generic Pyrazolopyridine Analogs


The identity of the substituent at the 3-position and the precise ring fusion topology fundamentally alter physicochemical and binding properties. The pyrazolo[3,4-b]pyridine core itself presents two tautomeric forms (1H- and 2H-isomers) whose equilibrium depends on substitution pattern and solvent [1]. Replacing the 3-hydroxymethyl group with a carboxylic acid (CAS 116855-08-4) shifts the computed XLogP3-AA from 0 to 0.7 and increases topological polar surface area (TPSA) from 61.8 to 78.9 Ų, affecting membrane permeability profiles [2]. The regioisomeric pyrazolo[4,3-b]pyridine-3-methanol (CAS 1785566-87-1) presents a different nitrogen-atom geometry that alters kinase hinge-binding orientation, as demonstrated by SAR studies showing that core nitrogen positioning is critical for kinase inhibitor potency [3]. These differences preclude simple one-for-one substitution without re-optimizing synthetic routes, purification protocols, and biological activity.

1H-Pyrazolo[3,4-b]pyridine-3-methanol – Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Comparison: 3-Hydroxymethyl vs. 3-Carboxylic Acid and 3-Carbaldehyde Analogs

The target compound exhibits a computed XLogP3-AA of 0, which is lower than the 3-carbaldehyde analog (XLogP3-AA = 0.6) and the 3-carboxylic acid analog (XLogP3-AA = 0.7) [1]. This lower lipophilicity results from the hydroxymethyl group's ability to form an additional hydrogen bond donor, contributing to higher aqueous solubility. For medicinal chemistry programs targeting oral bioavailability, the XLogP of 0 places the compound closer to the optimal range (0–3) for CNS drug-likeness compared to analogs with higher logP values, though all three remain within a generally acceptable window [2].

Physicochemical profiling ADME prediction Lead optimization

Topological Polar Surface Area (TPSA) Comparison: Favorable Permeability Profile Relative to 3-Carboxylic Acid Analog

The target compound has a computed TPSA of 61.8 Ų, which is 17.1 Ų lower than the 3-carboxylic acid analog (TPSA = 78.9 Ų) and 3.2 Ų higher than the 3-carbaldehyde analog (TPSA = 58.6 Ų) [1]. TPSA values below 70 Ų are generally associated with acceptable passive blood-brain barrier permeability [2]. The TPSA of 61.8 Ų for the hydroxymethyl derivative falls comfortably under this threshold, whereas the carboxylic acid analog at 78.9 Ų exceeds it, predicting reduced CNS penetration. This quantitative difference is derived from the hydrogen bond acceptor count: the carboxylic acid contributes 4 HBA vs. 3 HBA for the alcohol and aldehyde [1].

Membrane permeability Drug-likeness CNS drug design

Regioisomeric Scaffold Differentiation: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[4,3-b]pyridine – Impact on Kinase Hinge Binding

The pyrazolo[3,4-b]pyridine scaffold positions the pyridine nitrogen (N7) adjacent to the pyrazole ring (N1–N2), creating a hydrogen bond donor–acceptor pair that interacts with the kinase hinge region [1]. In contrast, the regioisomeric pyrazolo[4,3-b]pyridine scaffold (CAS 1785566-87-1) shifts the pyridine nitrogen, altering the geometry and spacing of the hinge-binding motif . SAR studies on pyrazolo[3,4-b]pyridine-based ALK inhibitors demonstrated that removal of N7 (via indazole 12) led to an approximately 10-fold loss in potency, suggesting a critical hydrogen bond interaction [2]. The [3,4-b] fusion provides this key N7 interaction, which the [4,3-b] isomer cannot replicate. When the 3-hydroxymethyl group is further elaborated in the [3,4-b] series, the scaffold retains the hinge-binding hydrogen bond donor–acceptor geometry.

Kinase inhibitor design Hinge-binding motif Scaffold selection

Tautomeric Equilibria: 1H- vs. 2H-Tautomer Distribution and Its Impact on Reactivity

Pyrazolo[3,4-b]pyridines exist as an equilibrium mixture of 1H- and 2H-tautomers, with the ratio influenced by the substituent at the 3-position and solvent polarity [1]. The IUPAC name for CAS 1211589-17-1 is '2H-pyrazolo[3,4-b]pyridin-3-ylmethanol,' indicating the 2H-tautomer is the predominant form under standard conditions [2]. In contrast, the parent 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) and 3-carboxylic acid analog adopt the 1H-tautomer predominance. The tautomeric form affects the N–H proton acidity (pKa), reactivity toward electrophiles, and regioselectivity in N-alkylation reactions [3]. The 2H-tautomer places the reactive N–H on N2 rather than N1, influencing the site of derivatization upon alkylation or acylation, which is critical for library synthesis planning.

Tautomerism Synthetic chemistry Reactivity prediction

Class-Level Potency Retention: Pyrazolo[3,4-b]pyridine Scaffold Demonstrates Sub-Nanomolar Kinase Inhibition Across Multiple Targets

While direct biological data for the unelaborated 3-hydroxymethyl compound is limited, the pyrazolo[3,4-b]pyridine scaffold class has yielded potent inhibitors across multiple kinase targets. Compound 31 from the Mps1 inhibitor series achieved an IC50 of 2.596 nM against Mps1 kinase with antiproliferative activity of IC50 = 0.221 μM in MDA-MB-468 cells [1]. Compound 10g from the ALK series achieved <0.5 nM IC50 against both ALK-wt and ALK-L1196M [2]. These values serve as class benchmarks; the 3-hydroxymethyl group provides a synthetic handle for elaborating toward such potent derivatives. By contrast, the 3-carboxylic acid analog requires amide coupling for elaboration, while the 3-carbaldehyde requires reductive amination or Grignard addition, offering different synthetic route complexity and yields [3].

Kinase inhibition Mps1 inhibitor ALK inhibitor Scaffold validation

Commercial Availability and Purity Benchmarking: Target Compound vs. Regioisomer and Substituted Analogs

As of 2026, 1H-Pyrazolo[3,4-b]pyridine-3-methanol (CAS 1211589-17-1) is commercially available from multiple vendors at ≥98% purity, with standard lead times of 1–2 weeks . The regioisomer (1H-Pyrazolo[4,3-b]pyridin-3-yl)methanol (CAS 1785566-87-1) is typically supplied at ≥95% purity, reflecting the greater synthetic accessibility of the [3,4-b] scaffold via established cyclocondensation routes . The parent scaffold 1H-Pyrazolo[3,4-b]pyridine (CAS 271-73-8) is available at 97% purity at approximately $25/5g from major building block suppliers . The hydroxymethyl derivative carries a modest price premium reflecting the additional synthetic step, but offers a more advanced intermediate that reduces downstream synthetic burden.

Procurement Chemical sourcing Purity comparison

Optimal Research and Industrial Application Scenarios for 1H-Pyrazolo[3,4-b]pyridine-3-methanol (CAS 1211589-17-1)


Kinase Inhibitor Library Synthesis via Direct Functionalization of the 3-Hydroxymethyl Handle

The primary alcohol at the 3-position enables rapid diversification into halides (via Appel or PBr3), amines (via Mitsunobu or mesylation/displacement), ethers (Williamson), and esters. This reduces synthetic steps by 1–2 compared to starting from the 3-carboxylic acid (which requires activation and amide coupling) or 3-carbaldehyde (which requires reductive amination optimization) [1]. The scaffold's validated kinase hinge-binding motif, with N7 capable of forming a critical hydrogen bond to the kinase hinge region, positions elaborated derivatives for screening against kinase panels, including ALK, Mps1, and TRK targets where sub-nanomolar IC50 values have been achieved with structurally related pyrazolo[3,4-b]pyridines [2].

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

With a computed TPSA of 61.8 Ų, this compound falls below the 70 Ų threshold predictive of passive BBB permeability, and its XLogP3-AA of 0 places it in the optimal range (0–3) for CNS drug-likeness [3]. In contrast, the 3-carboxylic acid analog (TPSA 78.9 Ų) exceeds the CNS permeability threshold. For neuroscience programs targeting mGluR5 (where pyrazolo[3,4-b]pyridine PAMs have demonstrated in vivo cognitive improvement in rodent NOR models), the 3-hydroxymethyl scaffold provides a CNS-favorable physicochemical starting point that can be elaborated while monitoring TPSA and logP [4].

Medicinal Chemistry Hit-to-Lead Programs Prioritizing Aqueous Solubility

The dual hydrogen bond donor capacity (HBD = 2) from both the pyrazole NH and the hydroxymethyl OH, combined with the low XLogP3-AA of 0, predicts higher aqueous solubility compared to the 3-methyl (no OH) or 3-carbaldehyde (HBD = 1) analogs [5]. For fragment-based screening or high-concentration biochemical assay formats where solubility limits are critical (e.g., >100 μM compound concentration in aqueous buffer), this compound offers a solubility advantage that can reduce false negatives due to compound precipitation [5].

Building Block Procurement for Large-Scale Heterocyclic Library Production

Commercial availability at ≥98% purity from multiple suppliers, combined with the pre-installed hydroxymethyl handle, makes this compound suitable as a stock building block for parallel synthesis or DNA-encoded library (DEL) construction. The higher purity specification versus the regioisomer (≥95%) reduces the need for pre-reaction purification, and the [3,4-b] scaffold's extensive patent coverage (2,400+ patents) validates its relevance across diverse therapeutic areas including oncology, inflammation, and neurodegenerative disease [6].

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